molecular formula C7H17N3O B13067925 3-(2-Amino-2-methylpropyl)-1-ethylurea

3-(2-Amino-2-methylpropyl)-1-ethylurea

Cat. No.: B13067925
M. Wt: 159.23 g/mol
InChI Key: AWANEFLHQSCFFS-UHFFFAOYSA-N
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Description

3-(2-Amino-2-methylpropyl)-1-ethylurea is an organic compound that features a urea moiety substituted with an ethyl group and a 2-amino-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-methylpropyl)-1-ethylurea can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropanol with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-2-methylpropyl)-1-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted urea derivatives with various functional groups attached to the amino moiety.

Scientific Research Applications

3-(2-Amino-2-methylpropyl)-1-ethylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical reagent and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of urea-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-methylpropyl)-1-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanol: A related compound with similar structural features but lacks the urea moiety.

    Ethylurea: Contains the urea group but lacks the 2-amino-2-methylpropyl substitution.

    N,N’-Diethylurea: A urea derivative with two ethyl groups instead of the 2-amino-2-methylpropyl group.

Uniqueness

3-(2-Amino-2-methylpropyl)-1-ethylurea is unique due to the presence of both the 2-amino-2-methylpropyl group and the ethylurea moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-(2-amino-2-methylpropyl)-3-ethylurea

InChI

InChI=1S/C7H17N3O/c1-4-9-6(11)10-5-7(2,3)8/h4-5,8H2,1-3H3,(H2,9,10,11)

InChI Key

AWANEFLHQSCFFS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC(C)(C)N

Origin of Product

United States

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